Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
CAS No.: 318288-72-1
Cat. No.: VC5472630
Molecular Formula: C14H17ClN2O5S
Molecular Weight: 360.81
* For research use only. Not for human or veterinary use.
![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate - 318288-72-1](/images/structure/VC5472630.png)
Specification
CAS No. | 318288-72-1 |
---|---|
Molecular Formula | C14H17ClN2O5S |
Molecular Weight | 360.81 |
IUPAC Name | ethyl 2-[1-(2-chlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate |
Standard InChI | InChI=1S/C14H17ClN2O5S/c1-2-22-13(18)9-11-14(19)16-7-8-17(11)23(20,21)12-6-4-3-5-10(12)15/h3-6,11H,2,7-9H2,1H3,(H,16,19) |
Standard InChI Key | JBNGSZRZEONQGV-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
-
A piperazine ring substituted with a ketone group at position 3.
-
A 2-chlorophenylsulfonyl group at position 1 of the piperazine.
-
An ethyl acetate side chain at position 2 via an acetamide linkage .
The IUPAC name, ethyl 2-[1-(2-chlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate, reflects this arrangement. The SMILES string CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=CC=C2Cl
provides a machine-readable representation of its connectivity.
Spectroscopic and Physical Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Density | (predicted) | |
pKa | (predicted) | |
Molecular Weight | 360.81 g/mol | |
Solubility | Not experimentally determined |
The predicted density and pKa suggest moderate hydrophobicity, aligning with its ester and sulfonyl functional groups . Computational models estimate a boiling point exceeding , though experimental validation is pending .
Synthesis and Preparation
General Synthetic Route
The synthesis typically proceeds via a two-step protocol:
-
Sulfonylation: Reaction of a piperazine precursor with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
-
Esterification: Coupling the intermediate with ethyl bromoacetate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
A representative procedure involves irradiating intermediates with blue LEDs in dimethyl sulfoxide (DMSO) to enhance reaction efficiency, a method adapted from related coumarin-sulfonate syntheses .
Purification and Characterization
Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients . Crystallization from ethyl acetate yields analytically pure material, as confirmed by:
-
-NMR: Peaks at 1.25 (triplet, CH), 4.15 (quartet, OCH), and 7.45–7.85 (multiplet, aromatic protons).
Related Compounds and Structural Analogues
Ethyl 2-(3-Oxo-2-piperazinyl)acetate (CAS 33422-35-4)
Ethyl 2-(1-([4-(Acetylamino)phenyl]sulfonyl)-3-oxo-2-piperazinyl)acetate
-
Formula:
-
Key Difference: Substitutes 2-chlorophenyl with 4-acetamidophenyl .
-
Implications: Enhanced hydrogen-bonding capacity for target engagement .
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |
---|---|---|---|
Target Compound | 360.81 | 2-Chlorophenylsulfonyl | |
Ethyl 2-(3-Oxo-2-piperazinyl)acetate | 186.21 | Unsubstituted piperazine | |
4-Acetamido Analogue | 383.42 | 4-Acetamidophenylsulfonyl |
Applications in Drug Discovery
Lead Optimization Strategies
-
Bioisosteric Replacement: Substituting the sulfonyl group with a carbonyl or difluoromethylene moiety (e.g., as in coumarin derivatives) to modulate pKa and bioavailability .
-
Ester Hydrolysis: Prodrug activation via hepatic esterases to release the free carboxylic acid, enhancing target binding.
Therapeutic Areas of Interest
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume